3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
Description
3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a diazepane ring fused with a benzothiadiazine dioxide moiety
Properties
IUPAC Name |
3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-26(25)18-10-5-4-9-17(18)20-19(21-26)15-22-11-6-12-23(14-13-22)16-7-2-1-3-8-16/h1-5,7-10H,6,11-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYICCYWXGOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC=C2)CC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps:
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Formation of the Diazepane Ring: : The diazepane ring can be synthesized through an intramolecular reductive amination process. This involves the reaction of an aminoketone precursor with a suitable reducing agent, such as sodium borohydride, under acidic conditions .
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Attachment of the Phenyl Group: : The phenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a phenyl halide and a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide .
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Formation of the Benzothiadiazine Dioxide Moiety: : The benzothiadiazine dioxide structure is formed by the cyclization of a suitable precursor, often involving the reaction of a sulfonamide with a chlorinated aromatic compound under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can target the diazepane ring, potentially converting it to a more saturated form or altering the oxidation state of the nitrogen atoms .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, dichloromethane.
Major Products
The major products of these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its antihypertensive and antidiabetic properties, as well as its role as a modulator of ion channels and receptors .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It also serves as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with various molecular targets. These include ion channels, enzymes, and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane Derivatives: Compounds like 1,4-diazepane itself and its various substituted derivatives share structural similarities with the diazepane ring in the target compound.
Benzothiadiazine Dioxide Derivatives: Other benzothiadiazine dioxide compounds, such as chlorothiazide and hydrochlorothiazide, are well-known for their diuretic properties.
Uniqueness
What sets 3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide apart is its combined structural features of both the diazepane and benzothiadiazine dioxide moieties. This unique combination allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
